3,4,8,9-Tetraoxa-1,6-diazabicyclo[4.4.2]dodecane
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Overview
Description
3,4,8,9-Tetraoxa-1,6-diazabicyclo[442]dodecane is a bicyclic organic compound with the molecular formula C10H20N2O4 It is characterized by its unique structure, which includes four oxygen atoms and two nitrogen atoms within a bicyclic framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,8,9-Tetraoxa-1,6-diazabicyclo[4.4.2]dodecane typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable diamine with a tetraoxane derivative. The reaction conditions often require the use of a solvent, such as dichloromethane, and a catalyst, such as a Lewis acid, to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction parameters are crucial for industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
3,4,8,9-Tetraoxa-1,6-diazabicyclo[4.4.2]dodecane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, 3,4,8,9-Tetraoxa-1,6-diazabicyclo[4.4.2]dodecane is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be used to study the interactions of bicyclic compounds with biological macromolecules. Its structure allows for the exploration of binding affinities and mechanisms of action.
Medicine
Potential applications in medicine include the development of new pharmaceuticals. The compound’s reactivity and structural features make it a candidate for drug design and discovery.
Industry
In the industrial sector, this compound can be used in the production of polymers and advanced materials. Its incorporation into polymer chains can impart unique properties to the resulting materials.
Mechanism of Action
The mechanism by which 3,4,8,9-Tetraoxa-1,6-diazabicyclo[4.4.2]dodecane exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, modulating the activity of the target molecules. Pathways involved may include signal transduction, enzyme inhibition, or receptor activation.
Comparison with Similar Compounds
Similar Compounds
1,6-Diazabicyclo[4.4.2]dodecane: A similar bicyclic compound with a different arrangement of atoms.
4,7,13,18-Tetraoxa-1,10-diazabicyclo[8.5.5]eicosane: Another bicyclic compound with a larger ring system.
Uniqueness
3,4,8,9-Tetraoxa-1,6-diazabicyclo[4.4.2]dodecane is unique due to its specific arrangement of oxygen and nitrogen atoms within the bicyclic framework. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications.
Properties
CAS No. |
112204-35-0 |
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Molecular Formula |
C6H12N2O4 |
Molecular Weight |
176.17 g/mol |
IUPAC Name |
3,4,8,9-tetraoxa-1,6-diazabicyclo[4.4.2]dodecane |
InChI |
InChI=1S/C6H12N2O4/c1-2-8-5-11-9-3-7(1)4-10-12-6-8/h1-6H2 |
InChI Key |
HZXVYPBIOMKLHG-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2COOCN1COOC2 |
Origin of Product |
United States |
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